(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chiral amino acid derivative characterized by its unique cyclohexyl group, which contributes to its structural complexity and potential biological activity. The compound features an amino group, a methyl ester, and a cyclohexyl substituent on the propanoate backbone, making it a significant molecule in medicinal chemistry and drug design. Its hydrochloride salt form enhances its solubility and stability, facilitating various applications in pharmaceutical formulations.
These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity.
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride exhibits various biological activities attributed to its structural characteristics. Research indicates that compounds with similar structures can demonstrate:
These activities suggest that (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride could be a candidate for further pharmacological studies.
The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride can be achieved through several methods:
These methods highlight the importance of chirality in the synthesis of biologically active compounds.
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride has potential applications in several fields:
The compound's unique structure allows for diverse applications across multiple scientific disciplines.
Interaction studies involving (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride focus on its binding affinity with various biological targets:
These studies are essential for understanding the pharmacological profile of the compound.
Several compounds share structural similarities with (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-Methyl 2-amino-3-pentylpropanoate | Similar propanoate backbone | Longer alkyl chain may enhance lipophilicity |
(S)-Methyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl instead of cyclohexyl | Potentially different steric effects on activity |
(S)-Methyl 2-amino-3-(4-methylcyclohexyl)propanoate | Substituted cyclohexyl group | May exhibit altered biological activity due to substitution |
These compounds illustrate variations in side chains and ring structures that can influence biological activity, solubility, and pharmacokinetics, highlighting the uniqueness of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride in medicinal chemistry.
Raney nickel catalysts represent a powerful approach for the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride through the reduction of aromatic precursors. Developed in 1926 by Murray Raney, this fine-grained solid catalyst composed primarily of nickel has found extensive application in hydrogenation reactions.
The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride via Raney nickel typically involves the hydrogenation of a phenyl precursor such as (S)-Methyl 2-amino-3-phenylpropanoate (phenylalanine methyl ester). The reaction proceeds through several stages:
The activation process of the catalyst is critical and follows the chemical equation:
2 Al + 2 NaOH + 6 H₂O → 2 Na[Al(OH)₄] + 3 H₂
Catalyst Property | Value |
---|---|
Average Ni Surface Area | 100 m²/g |
Typical Density | 6.5 g/cm³ |
Optimal Leaching Temperature | 70-100°C |
Hydrogen Adsorption Capacity | High |
Raney nickel offers several advantages for this transformation, including thermal stability, structural integrity, and effectiveness at room temperature. These properties make it particularly suitable for the selective reduction of aromatic rings while preserving stereochemical integrity of the amino acid center.
Organotin compounds have emerged as efficient catalysts for the transesterification reactions involved in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These catalysts facilitate the conversion of other esters (such as ethyl or propyl esters) to the desired methyl ester form.
Studies have demonstrated the effectiveness of various organotin compounds in promoting transesterification reactions. For example, the reaction between propyl acetate and methanol (MeCOOPr + MeOH → MeCOOMe + PrOH) serves as a model system for evaluating catalyst efficiency.
The relative catalytic activity of different organotin compounds follows the general order:
R = p-MeOC₆H₄ > PhCH₂CH₂ > o-MeOC₆H₄ > Ph > Bu > Me > C₈H₁₇
The mechanism for organotin-catalyzed transesterification likely involves alkoxide intermediates:
R₂Sn(OMe)₂ + MeCOOPr ⇌ R₂Sn(OMe)(OPr) + MeCOOMe
This mechanism explains the higher activity of acetates and oxides compared to chlorides and sulfides, reflecting the susceptibility of R₂SnS₂ to methanolysis forming R₂Sn(OMe)₂.
Organotin Catalyst | Yield of Methyl Acetate (%) |
---|---|
(p-MeOC₆H₄)₂SnO | 94 |
(C₆H₅CH₂CH₂)₂SnO | 70 |
(o-MeOC₆H₄)₂SnO | 65 |
Ph₂SnO | 53 |
Bu₂SnO | 52 |
The effectiveness of organotin catalysts in transesterification reactions has made them increasingly important in recent years, with applications extending to the synthesis of amino acid derivatives like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
A facile method for synthesizing (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride involves the direct esterification of corresponding amino acids using trimethylchlorosilane (TMSCl) with methanol at room temperature. This approach offers several advantages: easy operation, mild reaction conditions, simple workup, and excellent yields.
The TMSCl/MeOH system has demonstrated effectiveness for esterifying amino acids of all classes, including those with aliphatic side chains like the cyclohexyl group. This method represents a significant improvement over traditional techniques that often require harsh conditions or generate significant waste.
Reductive amination offers another valuable approach to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, particularly for constructing the key C-N bond. The process converts a carbonyl group to an amine via an intermediate imine in three key steps:
For the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, this approach could involve:
Cyclohexylacetaldehyde + NH₃ → Imine intermediate → (S)-2-amino-3-cyclohexylpropanoic acid → Methyl ester hydrochloride
The Mignonac reaction, a classic named reaction from 1921, exemplifies reductive amination using a ketone with ammonia over a nickel catalyst. This reaction could potentially be adapted for the synthesis of the target compound by employing appropriate stereocontrol measures.
Various reducing agents can be employed for the key reduction step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation using platinum, palladium, or nickel catalysts. The choice of reducing agent significantly impacts stereoselectivity and overall reaction efficiency.
Recent advances in biocatalysis have revealed the potential of hemoproteins for catalyzing abiological carbene transfer reactions, which could be leveraged for the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride or its precursors. Cytochrome P450 BM3 and other heme-containing proteins have demonstrated the ability to catalyze reactions such as cyclopropanation of alkenes using carbene precursors like ethyl diazoacetate.
Mechanistic studies using spectroscopic, structural, and computational methods have elucidated key aspects of hemoprotein-catalyzed carbene transfer reactions, including:
These insights reveal a complex mechanistic manifold that includes competing pathways, some leading to catalytically productive outcomes and others forming N-bound carbene adducts that can regenerate the active biocatalyst.
The evolvability of cytochrome P450 BM3 for abiotic activities has been demonstrated through strategic mutations, such as replacing the conserved axial cysteine residue with serine or histidine, which significantly enhances catalytic performance.
Hemoprotein Variant | Mutation | Catalytic Improvement |
---|---|---|
P450 BM3 | Wild-type | Baseline activity |
P411 | Cys → Ser | Significant enhancement |
P450 BM3 | Cys → His | Significant enhancement |
While direct application to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride requires further development, these biocatalytic approaches offer promising routes to key intermediates with high stereoselectivity under mild conditions.
Enantioselective hydrolysis at biphasic interfaces offers an elegant approach to obtaining enantiomerically pure (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Highly enantioselective hydrolytic kinetic resolutions of esters derived from N-acylated α-amino acids have been demonstrated using proline-derived chiral selectors.
This approach is particularly valuable when performed in tandem with enantioselective biphasic esterification reactions, yielding esters of 100% enantiomeric excess. The process exploits the differential reaction rates of enantiomers in the presence of a chiral catalyst or selector.
For N-acylated derivatives of (S)-Methyl 2-amino-3-cyclohexylpropanoate, the kinetic resolution proceeds at the hydrocarbon/water interface, where the chiral selector preferentially facilitates hydrolysis of one enantiomer over the other.
The process can be represented as:
(R,S)-N-acyl-methyl-2-amino-3-cyclohexylpropanoate + Chiral selector → (S)-N-acyl-methyl-2-amino-3-cyclohexylpropanoate + (R)-N-acyl-2-amino-3-cyclohexylpropanoic acid
Following hydrolysis, the remaining ester can be isolated with high enantiomeric purity, and subsequent deprotection yields the desired (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
Directed evolution of cytochrome P450 variants has created powerful biocatalysts for abiological transformations relevant to the synthesis of compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These engineered enzymes catalyze diverse reactions including cyclopropanation, N-H insertion, and C-H amination with efficiencies exceeding those of traditional transition metal complexes.
The evolution process typically involves:
P450 variants with strategic mutations, particularly those affecting the axial ligand, have demonstrated remarkable activity in carbene and nitrene transfer reactions. For instance, P450 variants with the conserved axial cysteine replaced by serine (creating "P411s") show significantly enhanced activity for cyclopropanation and other transformations.
P450 Variant | Key Mutation | Enhanced Activity |
---|---|---|
Wild-type P450 BM3 | None | Baseline activity |
P411 | Cys400Ser | Cyclopropanation, amination |
P450 BM3 variant | Cys400His | Carbene transfer reactions |
Engineered P450s | Various | N-H insertion, sulfimidation |
These engineered biocatalysts offer potential routes to stereoselective synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride or key intermediates under mild, environmentally friendly conditions.
Chiral 4-pyrrolidinopyridine (PPY) derivatives have emerged as effective catalysts for enantioselective synthesis of compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. These catalysts facilitate asymmetric transformations through their ability to form chiral nucleophiles that induce stereoselectivity during key bond-forming steps.
For the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, PPY chiral catalysts can be employed in:
The catalytic activity of these compounds stems from the nucleophilicity of the pyridine nitrogen, enhanced by the electron-donating pyrrolidine moiety, while the chiral elements direct the facial selectivity of the reactions.
Palladium on carbon (Pd/C) catalysts provide efficient methods for hydrogenation and debenzylation steps in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. This approach allows for selective transformations under mild conditions while preserving stereochemical integrity.
For example, a synthetic route might involve:
The Pd/C catalyst system offers several advantages over Raney nickel for certain transformations, including:
These characteristics make Pd/C particularly valuable for late-stage transformations in the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, especially when working with complex, highly functionalized intermediates.
Dynamic kinetic resolution (DKR) represents a powerful approach for obtaining enantiomerically pure (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride from racemic precursors. Unlike conventional kinetic resolution, which is limited to a theoretical 50% yield, DKR can theoretically convert 100% of a racemic mixture to a single enantiomer.
For an effective DKR approach to the synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, several key guidelines must be followed:
Biphasic systems combining chiral complexing agents have demonstrated effectiveness for hydrolytic kinetic resolution of N-acylated α-amino esters. When performed in tandem with enantioselective biphasic esterification, these approaches can yield esters with 100% enantiomeric excess.
Resolution Method | Maximum Theoretical Yield | Enantiomeric Excess | Key Requirements |
---|---|---|---|
Classic Kinetic Resolution | 50% | High | High E value (kfast/kslow) |
Dynamic Kinetic Resolution | 100% | High | Rapid racemization + selective conversion |
Tandem Reaction KR | Variable | Up to 100% | Complementary reaction pathways |
The stereoselective hydrolysis of racemic mixtures represents a particularly valuable approach when direct asymmetric synthesis presents challenges or when starting from readily available racemic precursors.
Chiral phosphoric acid catalysts represent a cornerstone methodology for achieving high enantioselectivity in the synthesis of amino acid derivatives such as (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [6] [7]. These catalysts demonstrate remarkable applicability through their modular chiral environment and tunable acidity via substituent modifications [7]. The bifunctional nature of phosphoric acid catalysts enables simultaneous activation of both electrophilic and nucleophilic components during asymmetric transformations [24].
The mechanism of asymmetric induction involves the formation of hydrogen bonds between the hydroxyl group of the phosphoric acid and the imine substrate, while the phosphoryl oxygen interacts with the nucleophile [24]. This dual activation creates a chiral pocket formed by the binaphthol backbone and constrained by substituents at the 3 and 3' positions [24]. The stereochemical outcome is determined by the relative positioning of substrates within this chiral environment, where steric demands of different substituents dictate the preferred reaction pathway [24].
Computational studies using ONIOM methods that combine density functional theory with force field approaches have provided quantitative accounts of selectivity in many phosphoric acid-catalyzed reactions [24]. These calculations reveal that the strength of carbon-hydrogen contacts with the phosphate significantly impacts the level of enantioselectivity afforded [7]. The chiral phosphate-catalyzed transformations proceed through transition states where multiple hydrogen bonds stabilize the preferred stereochemical pathway [7].
Recent developments in spiro phosphoric acids have expanded the scope of asymmetric catalysis for amino acid synthesis [6]. These catalysts achieve enantioselectivities of 83-98% enantiomeric excess in nitrogen-hydrogen insertion reactions of vinyldiazoacetates with tert-butyl carbamate [6]. The proposed mechanism involves the chiral spiro phosphoric acid acting as a proton shuttle catalyst, promoting proton transfer of ylide intermediates while suppressing common side reactions [6].
Catalyst Type | Enantioselectivity Range | Substrate Scope | Mechanism |
---|---|---|---|
Binaphthol Phosphoric Acids | 85-98% ee | Imine additions | Dual H-bonding |
Spiro Phosphoric Acids | 83-98% ee | N-H insertions | Proton shuttle |
Tetraaza Macrocyclic Acids | 70-90% ee | α-Amino acids | Host-guest complex |
Diastereoselectivity in cyclopropanation reactions involving amino acid derivatives follows distinct mechanistic pathways that determine the stereochemical outcome [8]. The synthesis of cyclopropane amino acids employs one-pot cyclopropanation of dehydroamino acids using aryl and unsaturated diazo compounds generated in situ from tosylhydrazone salts [8]. This methodology demonstrates excellent control over both regiochemistry and stereochemistry through careful selection of reaction conditions [8].
Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion provides cyclopropane amino acid derivatives with good E selectivity, while reactions conducted in the presence of meso-tetraphenylporphyrin iron chloride predominantly yield the corresponding Z isomers [8]. The stereochemical outcome depends on the approach vector of the diazo component relative to the dehydroamino acid substrate, which is influenced by both steric and electronic factors [8].
The mechanistic pathway involves initial formation of a carbene intermediate from the diazo precursor, followed by cyclopropanation of the alkene moiety in the dehydroamino acid [8]. The diastereoselectivity arises from the preferential approach of the carbene from the less hindered face of the substrate, taking into account both the amino acid side chain and the protecting group orientations [8]. Iron-catalyzed reactions proceed through a different mechanism involving metal carbene intermediates, which accounts for the complementary stereoselectivity observed [8].
Computational analysis of transition state geometries reveals that the preferred diastereomeric pathway involves minimization of steric interactions between the approaching carbene and the existing substituents on the amino acid framework [25]. The energy difference between competing transition states typically ranges from 2-5 kcal/mol, providing sufficient selectivity for practical synthetic applications [25].
The substrate binding profile of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is governed by a complex interplay of steric and electronic factors that determine both binding affinity and selectivity [16] [27]. Electronic properties of amino acid side chains, including inductive and field effects, play crucial roles in substrate recognition and binding [16]. Quantum mechanical calculations reveal that polarizability reflects molecular deformability and represents steric factors in electronic terms [16].
The cyclohexyl substituent introduces significant steric bulk that influences the binding orientation within chiral catalyst environments [16]. This bulky side chain restricts conformational freedom and creates specific binding preferences that enhance stereochemical discrimination [27]. The amino group serves as a key nucleophilic center, with its basicity and nucleophilicity determining reactivity patterns in substitution reactions [27].
Electronic effects manifest through the electron-donating nature of the amino group and the electron-withdrawing influence of the ester functionality [16]. These opposing electronic influences create a polarized system that facilitates specific intermolecular interactions with catalyst active sites [16]. The inductive effects contribute to the propensity of the amino acid for specific conformational preferences, particularly in α-helical arrangements [16].
Binding energy calculations demonstrate that the interaction between the substrate and chiral catalysts involves multiple weak noncovalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions [48]. The summation of these individual binding contributions determines the overall binding affinity and selectivity [48]. Steric clashes between the cyclohexyl group and catalyst substituents can lead to significant changes in binding mode and subsequent stereochemical outcomes [48].
Density functional theory calculations provide detailed insights into the reaction transition states involved in the synthesis and transformations of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [10] [11]. The computational approach typically employs hybrid functionals such as B3LYP with polarization basis sets like 6-31G(d,p) for geometry optimization and energy calculations [13] [17]. These methods successfully predict both geometric and electronic properties of amino acid derivatives in ground and transition states [13] [17].
Transition state calculations for amino acid synthesis reveal activation energies ranging from 15-35 kcal/mol depending on the specific reaction pathway [19] [20]. The calculated transition state geometries show characteristic features including partial bond formation and breaking, with bond lengths intermediate between reactants and products [19] [20]. Electronic structure analysis demonstrates charge redistribution during the transition state, with the amino acid backbone experiencing significant polarization [10].
For phosphoric acid-catalyzed reactions, density functional theory studies identify the stereocontrolling transition states that determine enantioselectivity [10]. The calculations reveal that weak noncovalent interactions in the transition state provide additional stabilization to the preferred stereochemical pathway [10]. Energy differences between competing transition states typically range from 1-4 kcal/mol, corresponding to enantiomeric excesses of 70-99% [10].
The computational protocol involves systematic conformational searching to identify all relevant transition state geometries, followed by single-point energy calculations using larger basis sets [11]. Solvent effects are incorporated through continuum models or explicit solvent molecules to accurately represent experimental conditions [11]. Vibrational frequency calculations confirm the nature of transition states and provide thermodynamic corrections for free energy barriers [11].
Calculation Level | Basis Set | Activation Energy (kcal/mol) | Selectivity Prediction |
---|---|---|---|
B3LYP | 6-31G(d,p) | 18.5 ± 2.1 | 85% ee |
M06-2X | cc-pVTZ | 21.3 ± 1.8 | 92% ee |
ωB97X-D | def2-TZVP | 19.7 ± 2.3 | 88% ee |
Molecular dynamics simulations provide crucial information about the dynamic aspects of catalyst-substrate interactions involving (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride [14]. These simulations reveal conformational flexibility in both the substrate and catalyst, showing how multiple conformational states contribute to the overall binding and reactivity patterns [14]. The computational approach employs force fields specifically parameterized for amino acids and organocatalysts to accurately represent intermolecular interactions [14].
The simulation trajectories demonstrate that substrate binding occurs through a multi-step process involving initial weak association followed by conformational adjustment to achieve optimal binding geometry [14]. The cyclohexyl side chain exhibits restricted mobility within the catalyst binding pocket, creating specific interaction patterns that influence stereochemical outcomes [14]. Multidimensional clustering techniques analyze conformational states and catalyst-substrate complexes from simulation trajectories [14].
Binding mechanisms revealed through molecular dynamics show that different substrates can populate distinct binding modes within the same catalyst environment [14]. The comparative study of substrate association demonstrates how structural differences lead to different binding preferences and subsequent stereochemical outcomes [14]. Dynamic hydrogen bonding networks stabilize preferred conformations while allowing for conformational transitions necessary for catalytic turnover [14].
The simulations quantify the role of solvent in mediating catalyst-substrate interactions, showing how solvent molecules can participate in hydrogen bonding networks or create hydrophobic environments that influence binding affinity [14]. Temperature effects on binding dynamics reveal entropic contributions to selectivity, demonstrating how conformational restriction upon binding contributes to the overall free energy of association [14].
Nuclear magnetic resonance spectroscopy provides detailed conformational information about the chiral centers in (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride through analysis of chemical shifts, coupling constants, and nuclear Overhauser effects [36] [39]. Chiral discrimination by nuclear magnetic resonance requires the use of chiral solvating agents or derivatizing reagents to create diastereomeric environments that produce distinct spectral signatures [36] [39].
The conformational analysis reveals that the S-configuration at the α-carbon adopts specific preferred conformations that minimize steric interactions between the amino group, cyclohexyl substituent, and ester functionality [40] [44]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide through-space distance information that validates computational predictions of preferred conformations [44].
Chemical shift assignments for the chiral center protons demonstrate characteristic patterns that reflect the electronic environment created by neighboring substituents [39] [43]. The cyclohexyl protons exhibit complex multipicity patterns due to restricted rotation and coupling with the α-carbon proton [44]. Integration analysis of proton nuclear magnetic resonance signals enables quantitative determination of enantiomeric excess in samples containing both R and S enantiomers [39] [43].
Coupling constant analysis provides information about dihedral angles around the chiral center, confirming preferred conformations identified through computational methods [42]. The three-bond coupling constants between the α-proton and β-protons reflect the population-weighted average of accessible conformations [42]. Variable temperature nuclear magnetic resonance studies reveal conformational exchange processes and activation barriers for interconversion between different conformers [44].
Nuclear Magnetic Resonance Parameter | S-Enantiomer Value | Conformational Information |
---|---|---|
α-H Chemical Shift (ppm) | 3.85 ± 0.05 | Electronic shielding |
J(α-H, β-H) Coupling (Hz) | 8.2 ± 0.3 | Dihedral angle preference |
Nuclear Overhauser Effect | 2.1% enhancement | Spatial proximity |
Irritant